molecular formula C7H13NO2 B067609 (R)-Methyl piperidine-3-carboxylate CAS No. 164323-85-7

(R)-Methyl piperidine-3-carboxylate

Cat. No.: B067609
CAS No.: 164323-85-7
M. Wt: 143.18 g/mol
InChI Key: BCDBHIAXYFPJCT-ZCFIWIBFSA-N
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Description

®-Methyl piperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

®-Methyl piperidine-3-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

“®-Methyl piperidine-3-carboxylate” has a GHS05 pictogram . The signal word is "Danger" . The hazard statements include H314 . The precautionary statements include P280;P305+P351+P338 .

Future Directions

The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles is an important goal for the chemical industry . In particular, substituted chiral piperidines are prominent targets due to their prevalence in medicinally relevant compounds and their precursors . Therefore, the future directions of “®-Methyl piperidine-3-carboxylate” could be focused on the development of more efficient and sustainable methods for its synthesis.

Mechanism of Action

Target of Action

The primary target of ®-Methyl piperidine-3-carboxylate, also known as ®-Methyl nipecotate, is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

®-Methyl nipecotate acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The compound’s action affects the GABAergic system , which is one of the main inhibitory signaling pathways in the central nervous system. By increasing the concentration of GABA in the synaptic cleft, it enhances the inhibitory effect of GABA on post-synaptic neurons. This can lead to various downstream effects, depending on the specific functions of the affected neurons .

Result of Action

The molecular effect of ®-Methyl nipecotate’s action is an increased concentration of GABA in the synaptic cleft . On a cellular level, this leads to decreased neuronal excitability, as GABA generally has an inhibitory effect on neurons . The specific cellular effects would depend on the functions of the affected neurons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl piperidine-3-carboxylate typically involves the esterification of ®-piperidine-3-carboxylic acid. One common method includes the reaction of ®-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield ®-Methyl piperidine-3-carboxylate .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl piperidine-3-carboxylate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Methyl piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl piperidine-3-carboxylate
  • Ethyl piperidine-3-carboxylate
  • Piperidine-3-carboxylic acid

Uniqueness

®-Methyl piperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological properties compared to its enantiomers and other similar compounds .

Properties

IUPAC Name

methyl (3R)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBHIAXYFPJCT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568098
Record name Methyl (3R)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164323-85-7
Record name Methyl (3R)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164323-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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